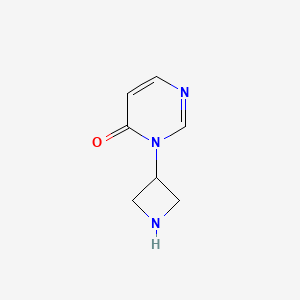
Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine: is a chemical compound with the molecular formula C21H26N2S and a molecular weight of 338.51 g/mol . This compound is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties, including antipsychotic and antihistaminic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 1-propyl-3-piperidinylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine is used as a precursor for the synthesis of other phenothiazine derivatives. It serves as a building block for the development of new compounds with potential pharmacological activities .
Biology: In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes. It is used in studies related to neuropharmacology and psychopharmacology .
Medicine: Medically, derivatives of phenothiazine, including 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine, are investigated for their potential use as antipsychotic agents, antihistamines, and antiemetics. They are also explored for their potential in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, where it acts as an antagonist, blocking the effects of dopamine. This action is crucial in its antipsychotic properties, as it helps to reduce symptoms of psychosis by modulating dopamine activity .
Additionally, this compound may interact with other neurotransmitter systems, including serotonin and histamine receptors, contributing to its antihistaminic and antiemetic effects .
Comparación Con Compuestos Similares
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative properties.
Uniqueness: 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific piperidinylmethyl substitution, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. This substitution can influence its binding affinity to various receptors and its overall pharmacokinetic profile .
Propiedades
Número CAS |
63834-17-3 |
|---|---|
Fórmula molecular |
C21H26N2S |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
10-[(1-propylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C21H26N2S/c1-2-13-22-14-7-8-17(15-22)16-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,17H,2,7-8,13-16H2,1H3 |
Clave InChI |
OPKIXODMNDMFJU-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)
![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)


![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)



![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)



